1-Isopropyl-4,4-dimethylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-4,4-dimethylpyrrolidin-3-ol is a chemical compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound’s structure features an isopropyl group and two methyl groups attached to the pyrrolidine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-4,4-dimethylpyrrolidin-3-ol can be synthesized through various methods, including:
1,3-Dipolar Cycloaddition: This method involves the reaction of a dipolarophile, such as an olefin, with a 1,3-dipole like a nitrone or an azomethine ylide.
Reduction of Pyrrolidinone Derivatives: Another approach involves the reduction of pyrrolidinone derivatives using reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-4,4-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LAH) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in solvents like water or acetic acid.
Reduction: NaBH4, LAH, and catalytic hydrogenation in solvents like ethanol or THF.
Substitution: Halogens, electrophiles, and catalysts in solvents like dichloromethane or chloroform.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Isopropyl-4,4-dimethylpyrrolidin-3-ol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Isopropyl-4,4-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Isopropyl-4,4-dimethylpyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound with a simpler structure and different biological activities.
Pyrrolidinone Derivatives: Compounds with a similar pyrrolidine ring but different substituents, leading to varied chemical and biological properties.
Prolinol: A related compound with a hydroxyl group, used in different chemical and biological contexts.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4,4-dimethyl-1-propan-2-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-7(2)10-5-8(11)9(3,4)6-10/h7-8,11H,5-6H2,1-4H3 |
InChI Key |
IDQTZICRSKGIBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(C(C1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.